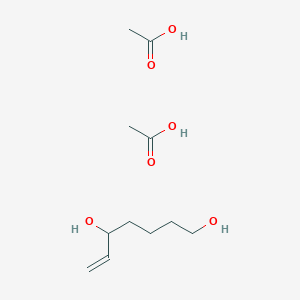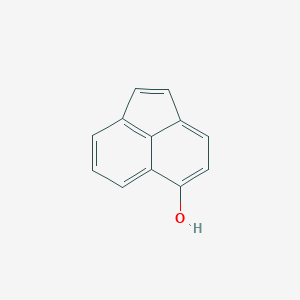![molecular formula C17H15N3 B14315660 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole CAS No. 113597-46-9](/img/structure/B14315660.png)
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole typically involves multi-component reactions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis . These methods often involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines under various catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to optimize synthetic efficiency and reduce waste .
化学反应分析
Types of Reactions
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
2-Substituted-8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine: Another complex imidazole derivative with different substituents.
Imidazoquinoxaline: A related compound with a quinoxaline ring fused to the imidazole core.
Uniqueness
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is unique due to its specific substituents and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
属性
CAS 编号 |
113597-46-9 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
2,6-dimethyl-7-phenyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-10-13-8-9-14-17(19-11(2)18-14)16(13)20-15(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
InChI 键 |
YULPWEPIAMDPEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C=CC3=C2N=C(N3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
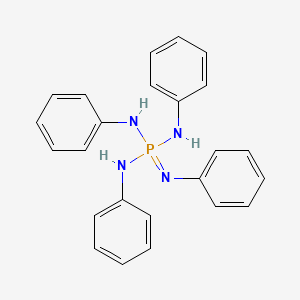
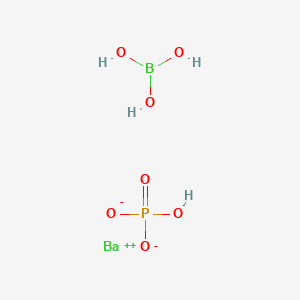
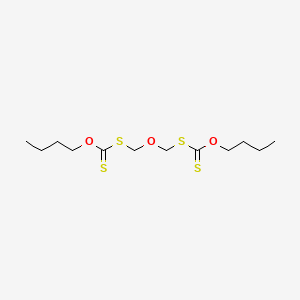
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
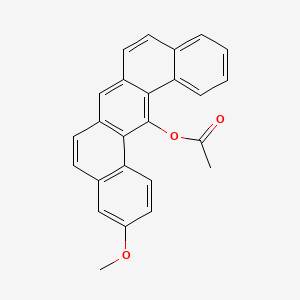
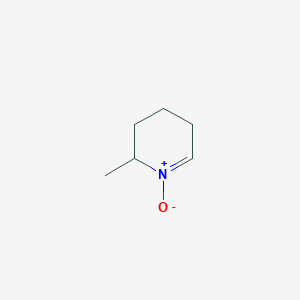

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
